molecular formula C8H10N2O B573917 2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one CAS No. 180893-97-4

2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one

Cat. No.: B573917
CAS No.: 180893-97-4
M. Wt: 150.181
InChI Key: NHIBNMHFWQIQFO-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.

Scientific Research Applications

2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit similar biological activities.

    Indole derivatives: Indoles are another class of nitrogen-containing heterocycles with diverse biological activities.

    Pyrimidinone derivatives: These compounds have a similar ring structure and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-3,3a-dihydro-1H-pyrrolo[3,4-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-4-6-2-8(11)9-3-7(6)5-10/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIBNMHFWQIQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C=NC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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